![molecular formula C9H12N2O B13876597 N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B13876597.png)
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine is a heterocyclic compound with a unique structure that combines a pyran ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of molecular iodine as a catalyst to facilitate the formation of the pyran ring . Another approach utilizes titanocene-catalyzed reductive domino reactions to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are likely to be employed to ensure sustainable and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium hydride (NaH), and sodium borohydride (NaBH4) . Reaction conditions typically involve mild temperatures and solvent-free environments to promote efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a simpler structure, often used as a reactant in organic synthesis.
2H-Pyrano[3,2-b]pyridin-4-amine: Another similar compound with slight structural variations.
Uniqueness
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine stands out due to its unique combination of a pyran and pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine |
InChI |
InChI=1S/C9H12N2O/c1-10-7-4-6-12-8-3-2-5-11-9(7)8/h2-3,5,7,10H,4,6H2,1H3 |
Clave InChI |
XNBPJQKUNJTMIP-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCOC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)

![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)


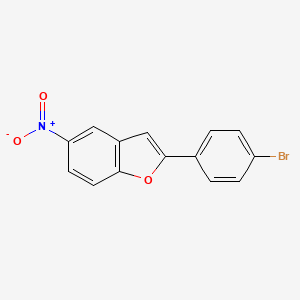
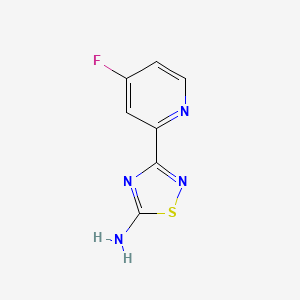
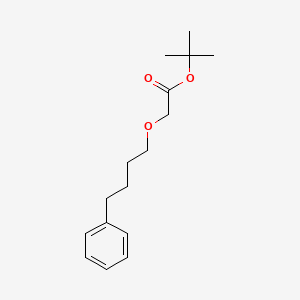

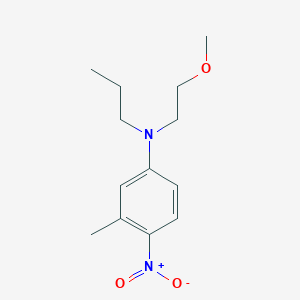

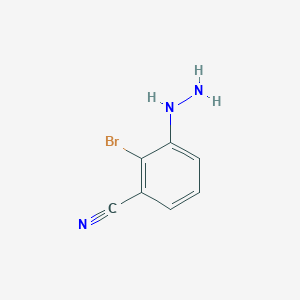

![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
